molecular formula C10H11BrO3 B13215672 (9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol

(9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol

Cat. No.: B13215672
M. Wt: 259.10 g/mol
InChI Key: XMQGJYLIBSBUCM-UHFFFAOYSA-N
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Description

(9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol is a chemical compound with the molecular formula C10H11BrO3 and a molecular weight of 259.10 g/mol . This compound is characterized by the presence of a bromine atom, a methanol group, and a benzodioxepin ring structure. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as dichloromethane or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions

(9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Scientific Research Applications

(9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methanol group in (9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol provides unique chemical properties and reactivity compared to its analogs. This functional group allows for specific reactions and interactions that are not possible with the amine or thiol derivatives.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanol

InChI

InChI=1S/C10H11BrO3/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-5,12H,1-3,6H2

InChI Key

XMQGJYLIBSBUCM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C(=CC(=C2)CO)Br)OC1

Origin of Product

United States

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